molecular formula C5H13ClN2O3S B6200403 1,4-oxazepane-6-sulfonamide hydrochloride CAS No. 2694729-07-0

1,4-oxazepane-6-sulfonamide hydrochloride

Cat. No.: B6200403
CAS No.: 2694729-07-0
M. Wt: 216.7
InChI Key:
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Description

1,4-oxazepane-6-sulfonamide hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the reaction of N-propargylamines with sulfonamide derivatives. One common method includes the use of N-propargylamines as starting materials, which undergo cyclization reactions to form the oxazepane ring . The reaction conditions often involve the use of catalysts such as Brönsted or Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-oxazepane-6-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted oxazepane compounds.

Scientific Research Applications

1,4-oxazepane-6-sulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-oxazepane-6-sulfonamide hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-oxazepane-6-sulfonamide hydrochloride involves the reaction of 6-aminohexanoic acid with chlorosulfonic acid to form 6-sulfochlorohexanoic acid, which is then cyclized with ethylene oxide to form 1,4-oxazepane-6-sulfonic acid. The final step involves the reaction of the sulfonic acid with ammonium hydroxide and hydrochloric acid to form the hydrochloride salt of the sulfonamide.", "Starting Materials": [ "6-aminohexanoic acid", "chlorosulfonic acid", "ethylene oxide", "ammonium hydroxide", "hydrochloric acid" ], "Reaction": [ "6-aminohexanoic acid is reacted with chlorosulfonic acid to form 6-sulfochlorohexanoic acid.", "6-sulfochlorohexanoic acid is then cyclized with ethylene oxide to form 1,4-oxazepane-6-sulfonic acid.", "1,4-oxazepane-6-sulfonic acid is reacted with ammonium hydroxide and hydrochloric acid to form the hydrochloride salt of the sulfonamide." ] }

CAS No.

2694729-07-0

Molecular Formula

C5H13ClN2O3S

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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